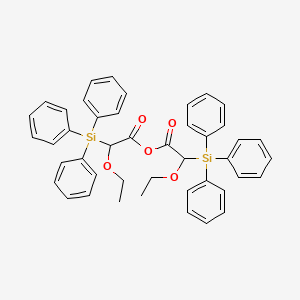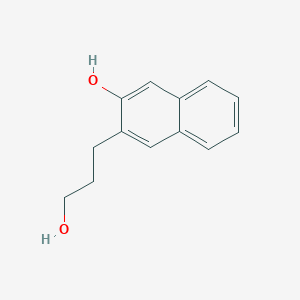![molecular formula C8H11N3O B14394832 (NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamines Hydroxylamines are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine typically involves the condensation of 2-methylpyrimidine-4-carbaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a mild acid catalyst to facilitate the condensation process. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Hydroxylamine: A simpler analog with similar reactivity but lacking the pyrimidine moiety.
2-Methylpyrimidine: Shares the pyrimidine core but lacks the hydroxylamine functionality.
N-Substituted Hydroxylamines: Compounds with different substituents on the nitrogen atom, leading to variations in reactivity and properties.
Uniqueness
(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine is unique due to the presence of both the pyrimidine ring and the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C8H11N3O/c1-3-7(11-12)8-4-5-9-6(2)10-8/h4-5,12H,3H2,1-2H3/b11-7+ |
InChIキー |
MLHICDQJTXXHPO-YRNVUSSQSA-N |
異性体SMILES |
CC/C(=N\O)/C1=NC(=NC=C1)C |
正規SMILES |
CCC(=NO)C1=NC(=NC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)

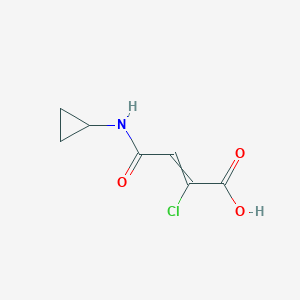


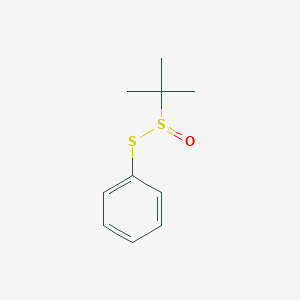
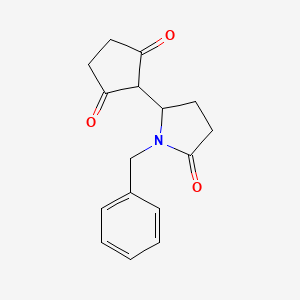
![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)
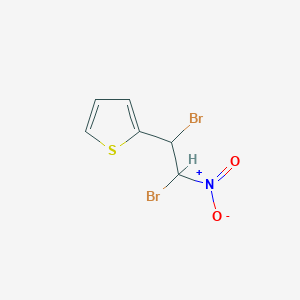

![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
